molecular formula C27H21N3O7 B11558026 2-methoxy-4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11558026
M. Wt: 499.5 g/mol
InChI Key: BKJIWHPHHYSWDE-LQKURTRISA-N
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Description

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a molecular formula of C27H22N4O6. This compound is characterized by the presence of methoxy, naphthalen-2-yloxy, acetamido, imino, and nitrobenzoate functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation of 2-methoxy-4-formylphenol with 2-(naphthalen-2-yloxy)acetic acid hydrazide under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthalen-2-yloxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido and imino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-2-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalen-2-yloxy and nitrobenzoate groups distinguishes it from other similar compounds, providing unique properties for various applications.

Properties

Molecular Formula

C27H21N3O7

Molecular Weight

499.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C27H21N3O7/c1-35-25-14-18(6-13-24(25)37-27(32)20-7-10-22(11-8-20)30(33)34)16-28-29-26(31)17-36-23-12-9-19-4-2-3-5-21(19)15-23/h2-16H,17H2,1H3,(H,29,31)/b28-16+

InChI Key

BKJIWHPHHYSWDE-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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